molecular formula C41H32O11 B030696 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside CAS No. 3006-49-3

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Cat. No.: B030696
CAS No.: 3006-49-3
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-XBHBEMSESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glucopyranose pentabenzoate can be synthesized through the esterification of glucose with benzoic acid. One common method involves the reaction of D-glucose with benzoic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for glucopyranose pentabenzoate are not well-documented, the general approach involves large-scale esterification reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glucopyranose pentabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

    Hydrolysis: Produces glucose and benzoic acid.

    Reduction: Yields partially esterified glucopyranose derivatives.

    Substitution: Results in glucopyranose derivatives with new functional groups replacing the ester groups.

Scientific Research Applications

Glucopyranose pentabenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glucose pentaacetate: Another esterified derivative of glucose, where the hydroxyl groups are esterified with acetic acid.

    Glucopyranose tetraacetate: A derivative with four acetyl groups instead of five.

    Glucopyranose tetrabenzoate: A derivative with four benzoyl groups.

Uniqueness

Glucopyranose pentabenzoate is unique due to its complete esterification with benzoic acid, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. Compared to glucose pentaacetate, glucopyranose pentabenzoate has bulkier ester groups, leading to different steric and electronic effects in chemical reactions .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-XBHBEMSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466402
Record name glucopyranose pentabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3006-49-3
Record name D-Glucopyranose, 1,2,3,4,6-pentabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name glucopyranose pentabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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